![molecular formula C15H23Cl2N2O2P B14001205 2-chloro-N-(2-chloroethyl)-N-[phenylmethoxy(pyrrolidin-1-yl)phosphoryl]ethanamine CAS No. 18228-81-4](/img/structure/B14001205.png)
2-chloro-N-(2-chloroethyl)-N-[phenylmethoxy(pyrrolidin-1-yl)phosphoryl]ethanamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-chloro-N-(2-chloroethyl)-N-[phenylmethoxy(pyrrolidin-1-yl)phosphoryl]ethanamine is a synthetic organic compound It is characterized by the presence of chloroethyl and phenylmethoxy groups attached to a phosphoryl-substituted ethanamine backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(2-chloroethyl)-N-[phenylmethoxy(pyrrolidin-1-yl)phosphoryl]ethanamine typically involves multi-step organic reactions. A common approach might include:
Formation of the phosphoryl intermediate: This could involve the reaction of a suitable phosphorylating agent with a precursor molecule.
Introduction of the chloroethyl group: This step might involve the use of chloroethylamine or a similar reagent under controlled conditions.
Attachment of the phenylmethoxy group: This could be achieved through nucleophilic substitution reactions, often using phenylmethanol derivatives.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as chromatography.
化学反应分析
Types of Reactions
2-chloro-N-(2-chloroethyl)-N-[phenylmethoxy(pyrrolidin-1-yl)phosphoryl]ethanamine can undergo various chemical reactions, including:
Oxidation: This might involve the use of oxidizing agents to modify the functional groups.
Reduction: Reducing agents could be used to alter the oxidation state of the compound.
Substitution: Nucleophilic or electrophilic substitution reactions could introduce new functional groups.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Alkyl halides, aryl halides.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield phosphoryl oxides, while substitution reactions could introduce new alkyl or aryl groups.
科学研究应用
2-chloro-N-(2-chloroethyl)-N-[phenylmethoxy(pyrrolidin-1-yl)phosphoryl]ethanamine could have several scientific research applications:
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use in studying biochemical pathways or as a probe in molecular biology.
Medicine: Investigation of its pharmacological properties for potential therapeutic uses.
Industry: Use in the development of new materials or as a catalyst in chemical processes.
作用机制
The mechanism of action of 2-chloro-N-(2-chloroethyl)-N-[phenylmethoxy(pyrrolidin-1-yl)phosphoryl]ethanamine would depend on its specific interactions with molecular targets. This could involve:
Binding to enzymes or receptors: Modulating their activity.
Interacting with cellular pathways: Affecting signal transduction or metabolic processes.
相似化合物的比较
Similar Compounds
2-chloro-N-(2-chloroethyl)-N-[phenylmethoxy(pyrrolidin-1-yl)phosphoryl]ethanamine analogs: Compounds with similar structures but different substituents.
Phosphoryl-substituted ethanamines: Compounds with variations in the phosphoryl group or the ethanamine backbone.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which could confer unique chemical and biological properties.
属性
CAS 编号 |
18228-81-4 |
|---|---|
分子式 |
C15H23Cl2N2O2P |
分子量 |
365.2 g/mol |
IUPAC 名称 |
2-chloro-N-(2-chloroethyl)-N-[phenylmethoxy(pyrrolidin-1-yl)phosphoryl]ethanamine |
InChI |
InChI=1S/C15H23Cl2N2O2P/c16-8-12-19(13-9-17)22(20,18-10-4-5-11-18)21-14-15-6-2-1-3-7-15/h1-3,6-7H,4-5,8-14H2 |
InChI 键 |
UHMLJABDFBVUCX-UHFFFAOYSA-N |
规范 SMILES |
C1CCN(C1)P(=O)(N(CCCl)CCCl)OCC2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


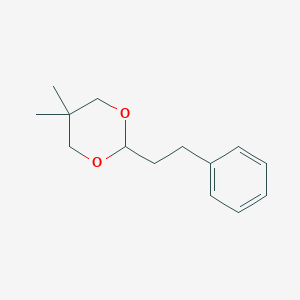
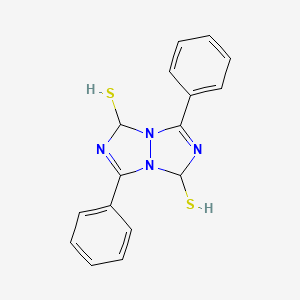
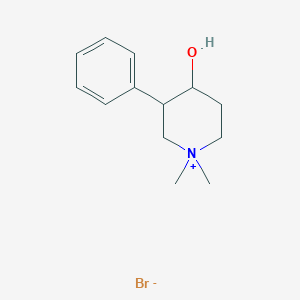

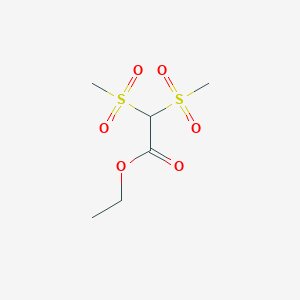
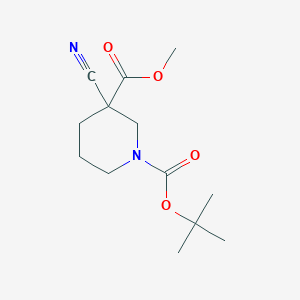
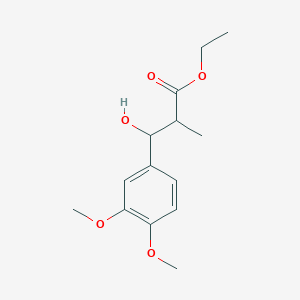



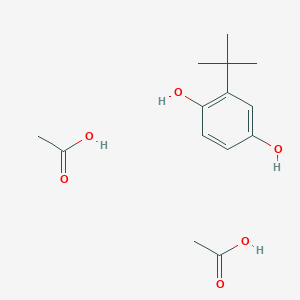
![Ethyl 3-[cyanomethyl(ethoxycarbonyl)amino]propanoate](/img/structure/B14001191.png)


